molecular formula C16H14F3N3O3S B12096042 1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate

1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate

Cat. No.: B12096042
M. Wt: 385.4 g/mol
InChI Key: ANRWZXIPRJFUMW-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is a complex organic compound that features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonation: The final step involves the reaction of the pyrazolo[3,4-b]pyridine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate ester group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The sulfonate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the sulfonate ester group.

    4-methylbenzene-1-sulfonate derivatives: Lacks the pyrazolo[3,4-b]pyridine core.

Uniqueness

1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the trifluoromethyl group and the sulfonate ester group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H14F3N3O3S

Molecular Weight

385.4 g/mol

IUPAC Name

[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H14F3N3O3S/c1-9-4-6-11(7-5-9)26(23,24)25-13-8-12(16(17,18)19)14-10(2)21-22(3)15(14)20-13/h4-8H,1-3H3

InChI Key

ANRWZXIPRJFUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C(=NN3C)C)C(=C2)C(F)(F)F

Origin of Product

United States

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